S,S-diethyl-sulfoximine

描述

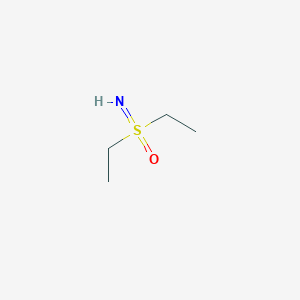

S,S-diethyl-sulfoximine: is an organosulfur compound with the molecular formula C4H11NOS. It is characterized by the presence of a sulfoximine functional group, which consists of a sulfur atom bonded to an oxygen atom, a nitrogen atom, and two ethyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural and chemical properties .

作用机制

Target of Action

S,S-diethyl-sulfoximine is a type of sulfoximine, a class of compounds that have been gaining attention in medicinal and biological chemistry . Sulfoximines, such as methionine sulfoximine (MSO) and its derivatives, are known to inhibit amide-forming enzymes like g-glutamylcysteine synthetase . .

Mode of Action

Sulfoximines are generally considered to mimic the tetrahedral transition state in enzyme inhibition They interact with their targets, leading to inhibition of the enzyme’s function

Biochemical Pathways

Sulfoximines, in general, are known to inhibit enzymes involved in various biochemical pathways . The inhibition of these enzymes can lead to downstream effects on the pathways they are involved in. More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

Sulfoximines as a group have been noted for their chemical and metabolic stability, which can enhance their bioavailability

Result of Action

As a sulfoximine, it is expected to inhibit certain enzymes, leading to changes in the cells’ biochemical processes

生化分析

Biochemical Properties

S,S-diethyl-sulfoximine plays a role in biochemical reactions, particularly those involving sulfur-based reagents . It interacts with various enzymes, proteins, and other biomolecules, conferring new reactivities and properties . The nature of these interactions is complex and can involve both reductive and oxidative pathways as well as C–S bond cleavage reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces oxidative stress in a cell by irreversibly inhibiting γ-glutamylcysteine synthetase, an essential enzyme for the synthesis of glutathione (GSH) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s mechanism of action is thought to involve an S N 2 or addition–elimination mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The compound undergoes various chemical transformations leading to its degradation, including reductive and oxidative pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is known to inhibit γ-glutamylcysteine synthetase, a key enzyme in the biosynthesis of glutathione .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of S,S-diethyl-sulfoximine typically involves the oxidation of sulfoxides or sulfides. One common method is the oxidation of diethyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out under mild conditions to prevent over-oxidation .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of hypervalent iodine reagents and simple sources of ammonia. This method allows for efficient NH transfer to sulfoxides, resulting in high yields of sulfoximines .

化学反应分析

Types of Reactions: S,S-diethyl-sulfoximine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly susceptible to oxidation, leading to the formation of sulfonimidates and other sulfur(VI) compounds .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Alkyl halides, aryl halides

Major Products Formed:

Oxidation: Sulfonimidates

Reduction: Sulfides

Substitution: N-alkyl or N-aryl sulfoximines

科学研究应用

Drug Discovery Applications

Recent studies have highlighted the role of sulfoximines in the development of kinase inhibitors, which are critical in cancer therapy. Notable examples include:

- Roniciclib : A pan-CDK inhibitor that incorporates a sulfoximine moiety, demonstrating significant antiproliferative activity against various cancer cell lines.

- BAY 1143572 : A P-TEFb inhibitor that has shown promise in clinical trials, where the inclusion of sulfoximine improved its aqueous solubility while maintaining potency.

- AZD 6738 : An ATR inhibitor that benefits from the structural characteristics provided by sulfoximines, enhancing its efficacy against cancer cells.

The incorporation of sulfoximine groups has been linked to improved drug-like properties such as permeability and reduced efflux ratios, making them attractive candidates for further development in pharmaceutical formulations .

Synthesis Methodologies

The synthesis of S,S-diethyl-sulfoximine has seen significant advancements through novel methodologies:

- Flow Chemistry Techniques : These methods have been developed to streamline the synthesis process, allowing for safer and more efficient production of sulfoximines.

- Stereospecific Reactions : Recent reports describe modular approaches for introducing sulfonimidoyl functional groups into complex organic molecules, enhancing the synthetic utility of sulfoximines .

| Synthesis Method | Description | Advantages |

|---|---|---|

| Flow Chemistry | Continuous flow reactions for efficient synthesis | Increased safety and reaction control |

| Stereospecific Reactions | Targeted introduction of functional groups | High selectivity and reduced by-products |

Case Studies

Several case studies illustrate the practical applications and benefits of using this compound in drug development:

-

Case Study 1: Atuveciclib

This selective CDK9 inhibitor demonstrated improved oral pharmacokinetics when a sulfoximine replaced a traditional sulfonamide group. The resulting compound exhibited better bioavailability and reduced toxicity profiles during phase 1 trials . -

Case Study 2: IM-250

Developed as an antiviral agent against HSV-1, this compound showed comparable potency to existing treatments but with enhanced lipophilicity and reduced topological polar surface area (TPSA), facilitating better absorption and distribution .

相似化合物的比较

- Sulfonimidates

- Sulfonimidamides

- Sulfilimines

- Sulfinimides

Comparison: S,S-diethyl-sulfoximine is unique due to its sulfoximine functional group, which provides distinct chemical reactivity and biological activity compared to other sulfur-containing compounds. For instance, sulfonimidates and sulfonimidamides are more commonly used as intermediates in organic synthesis, while sulfoximines have broader applications in medicinal chemistry and as chiral auxiliaries .

生物活性

S,S-diethyl-sulfoximine (DES) is a member of the sulfoximine class of compounds, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the chemical formula C₄H₁₁NOS. It features two ethyl groups attached to a sulfur atom, which is bonded to a nitrogen atom through a sulfoxide linkage. This unique structure contributes to its reactivity and biological properties.

Target Enzymes:

this compound primarily acts as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit γ-glutamylcysteine synthetase, an enzyme critical for glutathione biosynthesis.

Mode of Action:

The compound mimics the tetrahedral transition state in enzyme inhibition, leading to alterations in cellular biochemical processes. This mechanism allows it to modulate various signaling pathways and gene expressions within cells.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

- Antitumor Activity: Preliminary studies suggest that this compound may have potential as an antitumor agent. Its ability to inhibit specific enzymes involved in tumor metabolism could contribute to its efficacy.

- Immune Modulation: The compound has been investigated for its role in modulating immune responses, indicating potential therapeutic applications in inflammatory conditions.

- Pharmacokinetics: this compound demonstrates favorable pharmacokinetic properties, including metabolic stability and bioavailability, which are essential for its therapeutic potential.

Case Studies and Experimental Data

-

In Vitro Studies:

- A study demonstrated that this compound significantly inhibited the activity of γ-glutamylcysteine synthetase in cultured cells, leading to reduced glutathione levels and altered oxidative stress responses.

- Another investigation highlighted its effects on cell signaling pathways, where it modulated the expression of genes related to apoptosis and cell proliferation.

-

In Vivo Studies:

- Animal model studies revealed that varying dosages of this compound affected metabolic pathways differently, suggesting a dose-dependent relationship in its biological effects.

Comparative Analysis with Other Sulfoximines

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dimethylsulfoximine | Contains two methyl groups on sulfur | Versatile precursor in synthesis |

| Phenylsulfoximine | Contains a phenyl group on sulfur | Distinct reactivity patterns |

| S,S-Dibenzylsulfoximine | Contains two benzyl groups | Enhanced biological activities |

| This compound | Contains two ethyl groups | Notable for antitumor and immune-modulating effects |

This compound's unique combination of ethyl substituents differentiates it from other sulfoximines, enhancing its reactivity and biological activity.

属性

IUPAC Name |

diethyl-imino-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-3-7(5,6)4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAXYIMCLKHPKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92523-32-5 | |

| Record name | diethyl(imino)-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。